![molecular formula C17H20N2O3S B2954110 N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide CAS No. 2034492-54-9](/img/structure/B2954110.png)
N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide, commonly known as BTE, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BTE is a member of the oxalamide family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
1. Potential in Anti-Cancer and Anti-Viral Therapies
Celecoxib Derivatives : A study by Küçükgüzel et al. (2013) explored novel compounds related to Celecoxib, demonstrating anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, similar in some structural aspects to N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide, could hint at potential applications in these areas (Küçükgüzel et al., 2013).
Anti-Tumor Agents : Gomha et al. (2016) synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which exhibited significant anti-tumor activities. The relevance of thiophene in these compounds might provide insights into the potential of N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide in cancer research (Gomha et al., 2016).
2. Applications in Organic Synthesis and Material Science
Copper-Catalyzed Reactions : De et al. (2017) investigated Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst in Goldberg amidation. This study suggests potential use of similar compounds in facilitating complex organic synthesis (De et al., 2017).
Polymer Solar Cells : Cheng et al. (2014) used indene-C60 bisadduct in ternary blend polymer solar cells, indicating potential applications of structurally related compounds in renewable energy technologies (Cheng et al., 2014).
3. Pharmacological Properties
- Orexin Receptor Antagonists : Piccoli et al. (2012) studied the role of orexin receptor mechanisms in compulsive food consumption, suggesting potential pharmaceutical applications for compounds with similar receptor binding characteristics (Piccoli et al., 2012).
Mechanism of Action
Oxalamides
This compound is an oxalamide, a class of compounds characterized by the presence of an oxalamide functional group (-C(=O)NHC(=O)-). Oxalamides are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .
Thiophenes
The compound also contains a thiophene ring, a five-membered aromatic ring with one sulfur atom. Thiophene derivatives have been found to possess various biological activities, including anti-inflammatory, analgesic, and antiviral properties .
Benzyl groups
The presence of a benzyl group (C6H5CH2-) could potentially influence the lipophilicity of the compound, which in turn could affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Environmental factors
The stability, efficacy, and action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds or enzymes .
properties
IUPAC Name |
N'-benzyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(20)15-8-7-14(23-15)9-10-18-16(21)17(22)19-11-13-5-3-2-4-6-13/h2-8,12,20H,9-11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQVHEHUKIJIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C(=O)NCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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